N-(2,2-dimethoxyethyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
N-(2,2-dimethoxyethyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4/c1-21-10-13(17(23)19-9-15(25-2)26-3)16-14(11-21)18(24)22(20-16)12-7-5-4-6-8-12/h4-8,10-11,15H,9H2,1-3H3,(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSQCXGDEOWVPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCC(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethoxyethyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo[4,3-c]pyridine core, followed by the introduction of the dimethoxyethyl and carboxamide groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethoxyethyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Its properties might make it useful in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(2,2-dimethoxyethyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering their activity, or interacting with nucleic acids to affect gene expression. The pathways involved would be determined by the compound’s specific structure and the nature of its interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2,2-dimethoxyethyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide include other pyrazolo[4,3-c]pyridine derivatives, such as:
- Isonicotinamide
- Pyridine-4-carboxamide
Uniqueness
What sets this compound apart is its specific combination of functional groups, which may confer unique reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
N-(2,2-dimethoxyethyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C18H20N4O
- Molecular Weight : 356.38 g/mol
- CAS Number : Not specified in the sources but can be found in chemical databases.
The compound exhibits biological activity primarily through its interaction with specific molecular targets. Research indicates that it may function as an inhibitor of certain enzymes involved in cellular processes such as DNA repair and cell proliferation. This inhibition can enhance the efficacy of other therapeutic agents, particularly in cancer treatment.
Biological Activity Overview
- Antitumor Activity :
- PARP Inhibition :
- Radiosensitization :
Case Study 1: Antitumor Efficacy in Murine Models
In a study involving murine xenograft models, compounds similar to N-(2,2-dimethoxyethyl)-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine were administered alongside standard chemotherapy agents. The results indicated a significant reduction in tumor size compared to controls, suggesting a synergistic effect that warrants further investigation .
Case Study 2: Enhanced Radiosensitivity
In vitro studies demonstrated that treatment with N-(2,2-dimethoxyethyl)-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine prior to radiation exposure led to a marked increase in DNA damage as measured by γH2AX foci formation. This finding supports the hypothesis that the compound enhances radiosensitivity through effective inhibition of DNA repair pathways .
Data Tables
| Biological Activity | Mechanism | Effect |
|---|---|---|
| Antitumor | Induces apoptosis | Significant reduction in tumor growth |
| PARP inhibition | Prevents DNA repair | Enhances efficacy of chemotherapeutics |
| Radiosensitization | Inhibits DNA repair | Increases sensitivity to radiation |
Q & A
Q. What are the standard synthetic routes for preparing pyrazolo[4,3-c]pyridine derivatives like this compound?
The synthesis typically involves cyclization reactions using precursors such as alkyl pyrazolyl acetates. For example, alkyl [(Z)-4-dimethylaminomethylidene-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate can react with nucleophiles (e.g., amines or heterocyclic reagents) followed by thermal cyclization with agents like dimethylformamide dimethyl acetal (DMFDMA) in DMF . Key steps include:
- Nucleophilic addition to form intermediates.
- Cyclization under reflux (e.g., 8–10 hours in acetic acid/acetic anhydride) .
- Purification via recrystallization (e.g., ethyl acetate/ethanol mixtures) .
Q. How is X-ray crystallography applied to confirm the structure of such compounds?
Single-crystal X-ray diffraction (SCXRD) is critical for resolving stereochemistry and verifying molecular geometry. For pyrazolo-pyridine derivatives:
- Crystals are grown via slow evaporation (e.g., ethyl acetate/ethanol) .
- Data collection at 296 K with refinement using SHELX programs (e.g., SHELXL for small-molecule refinement) .
- Key parameters include R factor (e.g., 0.058) and data-to-parameter ratio (e.g., 17.1) .
- Intermolecular interactions (e.g., C–H···O hydrogen bonds) are mapped to validate packing .
Q. What spectroscopic methods are used to characterize this compound?
- NMR Spectroscopy : Confirms substituent positions (e.g., phenyl, methyl groups) via chemical shifts and coupling constants .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR) : Identifies functional groups like carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) .
Advanced Research Questions
Q. How can reaction mechanisms for pyrazolo-pyridine cyclization be elucidated?
Mechanistic studies involve:
- Kinetic analysis of intermediate formation (e.g., monitoring by HPLC) .
- Isotopic labeling (e.g., deuterated solvents) to track proton transfer during cyclization .
- Computational modeling (DFT) to map transition states and energy barriers .
For example, DMFDMA-mediated cyclization proceeds via enolate formation and intramolecular nucleophilic attack .
Q. How do computational methods like DFT aid in understanding structural stability?
- Geometry optimization calculates bond lengths/angles (e.g., C–C = 1.48 Å, C–N = 1.32 Å) .
- Conformational analysis predicts puckering in pyrimidine rings (e.g., boat vs. chair conformers) .
- Electrostatic potential maps identify reactive sites (e.g., electron-deficient carbonyl carbons) .
Q. How should researchers address contradictions in crystallographic data?
Discrepancies in R factors (e.g., 0.054 vs. 0.182) may arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
